molecular formula C6H5ClF2N2O B11782028 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one CAS No. 1707378-61-7

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one

Katalognummer: B11782028
CAS-Nummer: 1707378-61-7
Molekulargewicht: 194.56 g/mol
InChI-Schlüssel: RZFBDPBCRAQCAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and are essential components of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one typically involves the chlorination of pyrimidine derivatives. One common method involves the use of organolithium reagents to achieve regioselective substitution reactions . For example, 2,4-dichloro-6-phenylpyrimidine can be prepared using organolithium reagents, followed by nucleophilic attack to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination reactions under controlled conditions. The use of specialized equipment to handle reactive intermediates and ensure high yields is essential. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, nucleophiles such as amines, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation or reduction reactions can produce different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and potential biological activity.

Eigenschaften

CAS-Nummer

1707378-61-7

Molekularformel

C6H5ClF2N2O

Molekulargewicht

194.56 g/mol

IUPAC-Name

5-chloro-4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H5ClF2N2O/c1-2-10-4(5(8)9)3(7)6(12)11-2/h5H,1H3,(H,10,11,12)

InChI-Schlüssel

RZFBDPBCRAQCAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C(=O)N1)Cl)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.